molecular formula C17H21N3O4 B7351181 N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

カタログ番号 B7351181
分子量: 331.4 g/mol
InChIキー: KLYBORZHULCNGJ-HZPDHXFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials.

作用機序

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of Akt, which is a downstream effector of phosphatidylinositol 3-kinase (PI3K). Akt is activated by phosphorylation at two sites, Thr308 and Ser473, which are catalyzed by PI3K and mammalian target of rapamycin complex 2 (mTORC2), respectively. Akt promotes cell survival and proliferation by phosphorylating a variety of downstream targets, including Bad, GSK3β, and mTORC1.
Biochemical and physiological effects:
This compound has been shown to inhibit Akt phosphorylation at both Thr308 and Ser473, leading to decreased downstream signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to inhibit glucose uptake and glycolysis in cancer cells, which may contribute to its anticancer activity.

実験室実験の利点と制限

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a highly specific inhibitor of Akt, which makes it a valuable tool for studying the Akt pathway in vitro and in vivo. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the effects of this compound may be influenced by other signaling pathways that crosstalk with the Akt pathway.

将来の方向性

There are several potential future directions for the development of N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide and related compounds. One area of interest is the combination of this compound with other anticancer agents, such as chemotherapy or targeted therapies. This may enhance the overall efficacy of treatment and overcome resistance to single agents. Another area of interest is the development of biomarkers that can predict response to Akt inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, which may lead to the development of new therapeutic strategies.

合成法

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The process has been optimized to achieve high yields and purity.

科学的研究の応用

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound targets the Akt pathway, which is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to apoptosis. Inhibition of Akt by this compound leads to decreased cell proliferation and increased cell death.

特性

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-5-3-11(4-6-12)13-9-14(20-19-13)17(21)18-15-10-24-8-7-16(15)23-2/h3-6,9,15-16H,7-8,10H2,1-2H3,(H,18,21)(H,19,20)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYBORZHULCNGJ-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。